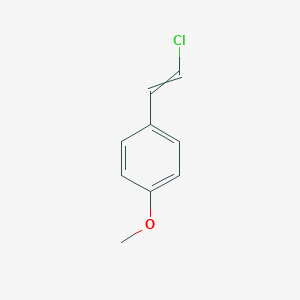

1-(2-Chloroethenyl)-4-methoxybenzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-Chloroethenyl)-4-methoxybenzene (IUPAC name: this compound) is a substituted aromatic compound featuring a methoxy group at the para position and a chloro-substituted ethenyl (–CH=CHCl) moiety. The compound’s reactivity and applications can be inferred from related derivatives, which are frequently employed in organic synthesis, medicinal chemistry, and materials science. For instance, chloro- and bromoethenyl derivatives are pivotal in cross-coupling reactions, anticancer agent development, and enzyme inhibition studies .

准备方法

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethenyl)-4-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with acetylene in the presence of a palladium catalyst. The reaction typically occurs under reflux conditions in a solvent such as toluene or acetonitrile, with triethylamine as a base .

Industrial Production Methods: Industrial production of this compound often involves the chlorination of 4-methoxybenzyl alcohol followed by dehydrochlorination. This process is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

化学反应分析

Types of Reactions: 1-(2-Chloroethenyl)-4-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form 4-methoxyethylbenzene using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.

Oxidation: Potassium permanganate, water, room temperature.

Reduction: Lithium aluminum hydride, ether, room temperature.

Major Products Formed:

Substitution: 4-methoxyphenylethanol, 4-methoxyphenylethylamine.

Oxidation: 4-methoxybenzaldehyde, 4-methoxybenzoic acid.

Reduction: 4-methoxyethylbenzene.

科学研究应用

1-(2-Chloroethenyl)-4-methoxybenzene has several applications in scientific research:

作用机制

The mechanism of action of 1-(2-Chloroethenyl)-4-methoxybenzene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and DNA. This interaction can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity or disruption of cellular processes . The specific pathways involved depend on the nature of the target molecule and the cellular context.

相似化合物的比较

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 1-(2-chloroethenyl)-4-methoxybenzene with its closest analogs, focusing on synthesis, physicochemical properties, and applications.

Table 1: Key Attributes of this compound and Analogous Compounds

Structural and Reactivity Comparisons

Halogen Effects :

- The bromoethenyl analog (C₈H₈BrO) exhibits higher molecular weight and altered reactivity due to bromine’s superior leaving-group ability compared to chlorine. This makes it more reactive in elimination or substitution reactions .

- The dichlorovinyl derivative (C₉H₈Cl₂O) demonstrates enhanced electrophilicity at the double bond, enabling regio- and stereo-selective cross-coupling reactions (e.g., Rh-catalyzed C–H/C–F activation) .

Saturation vs. Unsaturation :

Positional Isomerism :

- Compounds like 1-(3-chloropropoxy)-4-methoxybenzene (C₁₀H₁₃ClO₂) emphasize the role of substituent position; the extended propoxy chain increases hydrophobicity, influencing biological activity in anticancer studies .

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 1-(2-Chloroethenyl)-4-methoxybenzene, and how do reaction conditions influence yield?

- Answer : A common method involves visible-light-mediated alkylation of β,β-dichlorostyrenes using photoredox/nickel dual catalysis. For example, 1-(2,2-dichlorovinyl)-4-methoxybenzene (a precursor) can undergo stereoselective monoalkylation under blue LED irradiation with a nickel catalyst (e.g., NiCl₂·glyme) and a photosensitizer (e.g., Ir(ppy)₃). Yield optimization requires precise control of solvent polarity (e.g., DMF or THF), stoichiometry of alkyl donors, and irradiation time . Alternative routes include gold-catalyzed isomerization of allenes to dienes under mild conditions, though this is less explored for chlorinated derivatives .

Q. How is this compound characterized spectroscopically?

- Answer : Nuclear magnetic resonance (NMR) is critical. For example, ¹H NMR (400 MHz, CDCl₃) shows distinct signals for the methoxy group (δ ~3.8 ppm) and the chloroethenyl protons (δ ~6.3–6.8 ppm). ¹³C NMR resolves the quaternary carbons adjacent to chlorine. Mass spectrometry (EI-MS) confirms molecular weight via parent ion peaks (e.g., [M]⁺ at m/z 182). Cross-validation with literature data is essential to confirm purity and structural integrity .

Q. What safety precautions are necessary when handling this compound?

- Answer : While specific toxicity data for this compound is limited, structurally related chlorinated aromatics (e.g., 4-methoxybenzyl chloride) require handling in fume hoods with nitrile gloves and eye protection. Avoid inhalation or dermal contact due to potential acute toxicity (Category 4 under EU-GHS). Emergency protocols include immediate decontamination and consultation with a physician .

Q. How does the compound’s stability vary under different storage conditions?

- Answer : Stability is solvent-dependent. In DMSO, the compound remains stable for >6 months at –20°C, but degradation occurs in aqueous solutions (e.g., <1 mg/mL solubility in water). Light-sensitive reactions necessitate storage in amber vials. Long-term stability studies using HPLC are recommended to track decomposition products .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity in catalytic syntheses of this compound?

- Answer : In photoredox/nickel systems, the nickel catalyst mediates oxidative addition to the C–Cl bond, while the photosensitizer generates alkyl radicals via single-electron transfer (SET). Stereoselectivity arises from the ligand environment on nickel (e.g., bipyridine ligands favoring Z-isomers) and radical recombination kinetics. Computational studies (DFT) can model transition states to predict selectivity .

Q. How do substituents on the benzene ring influence reactivity in cross-coupling reactions?

- Answer : The methoxy group at the para-position acts as an electron-donating group, enhancing electrophilic substitution at the ethenyl position. For example, gold-catalyzed alkynylative cyclization with iodoalkynes proceeds efficiently due to the methoxy group’s resonance stabilization of intermediates. Conversely, electron-withdrawing groups (e.g., nitro) reduce reaction rates .

Q. What analytical strategies resolve contradictions in reported spectral data for this compound?

- Answer : Discrepancies in NMR chemical shifts may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or impurities. Use high-field NMR (≥400 MHz) and spiking experiments with authentic standards to validate peaks. For enantiomeric purity, chiral HPLC with a para-methoxybenzyl (PMB) ether derivative can resolve racemic mixtures .

Q. Can this compound serve as a precursor for bioactive molecules?

- Answer : Yes. The chloroethenyl group is a versatile handle for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl moieties. Derivatives have been explored as intermediates in antimicrobial agents and estrogen receptor modulators (e.g., Chlorotrianisene analogs). Biological assays require careful removal of residual nickel or gold catalysts to avoid false positives .

Q. What role does solvent choice play in optimizing catalytic cycles for its synthesis?

- Answer : Polar aprotic solvents (e.g., DMF) enhance nickel catalyst solubility and stabilize radical intermediates in photoredox reactions. Non-polar solvents (e.g., toluene) favor gold-catalyzed pathways by stabilizing π-complexes. Solvent screening via Design of Experiments (DoE) can identify optimal dielectric constants and boiling points .

Q. How do steric and electronic effects impact regioselectivity in derivatization reactions?

- Answer : The chloroethenyl group’s electron-deficient nature directs nucleophilic attacks to the β-position. Steric hindrance from the methoxy group limits functionalization at the ortho-position. Computational modeling (e.g., Fukui indices) predicts sites of highest electrophilicity for targeted derivatization .

属性

CAS 编号 |

18684-79-2 |

|---|---|

分子式 |

C9H9ClO |

分子量 |

168.62 g/mol |

IUPAC 名称 |

1-[(Z)-2-chloroethenyl]-4-methoxybenzene |

InChI |

InChI=1S/C9H9ClO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7H,1H3/b7-6- |

InChI 键 |

XURGFZNIMRDEBA-SREVYHEPSA-N |

SMILES |

COC1=CC=C(C=C1)C=CCl |

手性 SMILES |

COC1=CC=C(C=C1)/C=C\Cl |

规范 SMILES |

COC1=CC=C(C=C1)C=CCl |

同义词 |

1-(-2-CHLORO-VINYL)-4-METHOXY-BENZENE |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。